molecular formula C13H7Cl3O2 B6407451 6-Chloro-2-(2,5-dichlorophenyl)benzoic acid, 95% CAS No. 1262007-33-9

6-Chloro-2-(2,5-dichlorophenyl)benzoic acid, 95%

Cat. No. B6407451
CAS RN: 1262007-33-9
M. Wt: 301.5 g/mol
InChI Key: YOUYXYSCHPZKFQ-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,5-dichlorophenyl)benzoic acid, or 6-CBA, is an organic compound used in numerous scientific applications due to its unique properties. It is a white solid with a melting point of 262-264 °C and is soluble in water and organic solvents. 6-CBA has a wide range of uses in the scientific community, including synthesis methods, scientific research applications, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

6-CBA has been used in a variety of scientific research applications due to its unique properties. It is often used as a reagent in organic synthesis and as a catalyst in chemical reactions. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, 6-CBA has been used in the analysis of various compounds, including amino acids, proteins, and nucleic acids.

Mechanism of Action

6-CBA acts as a Lewis acid and is capable of forming covalent bonds with electron-rich species, such as amines and phenols. It can also act as a catalyst in reactions involving the formation of carbon-carbon bonds, such as the Wittig reaction. Additionally, 6-CBA can act as an inhibitor in certain reactions, such as the oxidation of alcohols.
Biochemical and Physiological Effects
6-CBA has been studied for its potential biochemical and physiological effects. Studies have shown that 6-CBA can inhibit the growth of certain bacteria and fungi, as well as inhibit the activity of certain enzymes. Additionally, 6-CBA has been found to possess antioxidant activity. It has also been found to possess anti-inflammatory activity, as well as the ability to reduce the toxicity of certain compounds.

Advantages and Limitations for Lab Experiments

6-CBA has several advantages for use in lab experiments. It is relatively inexpensive, easy to obtain, and is soluble in a variety of solvents. Additionally, it is stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, 6-CBA also has some limitations, such as its low solubility in water and its tendency to form complexes with certain compounds.

Future Directions

6-CBA has a wide range of potential applications in the scientific community. Future research could focus on exploring its potential uses in medicinal chemistry, such as the development of new drugs and the synthesis of new compounds. Additionally, further research could be conducted to explore its potential uses in biochemistry, such as its potential use as a catalyst in biochemical reactions. Finally, further research could be conducted to explore its potential uses in environmental science, such as its potential use as a pollutant-degrading agent.

Synthesis Methods

6-CBA can be synthesized using a variety of methods, with the most common being the reaction of 2,5-dichlorobenzoic acid with chlorine in acetic acid. The resulting product is then purified and recrystallized to obtain a pure sample of 6-CBA. Other methods of synthesis include the reaction of 2,5-dichlorobenzoic acid with chlorine in aqueous sodium hydroxide, the reaction of 2,5-dichlorobenzoic acid with chlorine in aqueous sodium hypochlorite, and the reaction of 2,5-dichlorobenzoic acid with chlorine in carbon tetrachloride.

properties

IUPAC Name

2-chloro-6-(2,5-dichlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-7-4-5-10(15)9(6-7)8-2-1-3-11(16)12(8)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUYXYSCHPZKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691241
Record name 2',3,5'-Trichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262007-33-9
Record name 2',3,5'-Trichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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